molecular formula C12H11FN2O B1625106 2-Amino-3-(2-fluorobenzyloxy)pyridine CAS No. 79707-17-8

2-Amino-3-(2-fluorobenzyloxy)pyridine

Cat. No. B1625106
CAS RN: 79707-17-8
M. Wt: 218.23 g/mol
InChI Key: XEXRXNTWCCSPGJ-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluorobenzyloxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has a molecular formula of C12H11FN2O and a molecular weight of 218.23 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Amino-3-(2-fluorobenzyloxy)pyridine, often involves methods like the Umemoto reaction and the Balts-Schiemann reaction . The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-(2-fluorobenzyloxy)pyridine includes a pyridine ring with an amino group attached at the 2-position and a fluorobenzyloxy group attached at the 3-position .


Chemical Reactions Analysis

Fluoropyridines, such as 2-Amino-3-(2-fluorobenzyloxy)pyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Organic Synthesis and Chemical Properties

"Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution" explores a method giving fluorinated pyridines with high regioselectivities. This fluorination reaction demonstrates the impact of substituent patterns on the regioselectivity, which is critical for synthesizing compounds like "2-Amino-3-(2-fluorobenzyloxy)pyridine" (Zhou, G., et al., 2018).

Biological Activity

The study "Recent pharmacology progress in flupirtine, a new analgesic agent" discusses a novel non-opiate analgesic agent, highlighting its unique mechanism of action and potential for treating chronic pain without the adverse effects common to opiate drugs. While flupirtine's structure varies from "2-Amino-3-(2-fluorobenzyloxy)pyridine," the research indicates the broader relevance of pyridine derivatives in developing new therapeutic agents (Shu, L., 2002).

Material Science and Imaging

The article "2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL, a PSMA-Based PET Imaging Agent for Prostate Cancer" details the synthesis and evaluation of a PSMA-based imaging agent for prostate cancer, showcasing the application of fluorinated pyridine derivatives in medical imaging and diagnostics. This study underlines the importance of such compounds in developing targeted imaging agents for cancer detection (Chen, Y., et al., 2011).

Future Directions

The interest towards the development of fluorinated chemicals, including 2-Amino-3-(2-fluorobenzyloxy)pyridine, has been steadily increasing due to their potential therapeutic and industrial applications . They are useful precursors for the synthesis of a variety of heterocyclic compounds possessing medicinal value .

properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRXNTWCCSPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437203
Record name 2-Amino-3-(2-fluorobenzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-fluorobenzyloxy)pyridine

CAS RN

79707-17-8
Record name 2-Amino-3-(2-fluorobenzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluorobenzyl chloride (50 g, 0.346 mol) and 2-amino-3-hydroxypyridine (39 g, 0.3 15 mol) in 40% aqueous sodium hydroxide solution (200 ml) and dichloromethane (200 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. A further 200 ml of water was added and the product extracted into dichloromethane, dried, and the solvent evaporated to obtain the product (54.9 g, 80%), m.p. 85°-86° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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